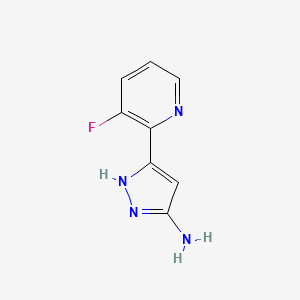

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C8H7FN4/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,(H3,10,12,13) |

InChI Key |

KTFVNUFULORDSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=NN2)N)F |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The pyrazole ring is typically synthesized by cyclization of hydrazine derivatives with β-dicarbonyl compounds or related precursors. A common approach involves:

- Starting from 2-hydrazinyl-3-fluoropyridine or its salts as the hydrazine component.

- Condensation with α,β-unsaturated carbonyl compounds or equivalents that allow for regioselective ring closure.

For example, cyclizing 2-hydrazinylpyridine derivatives with dialkyl maleates yields pyrazolidine intermediates, which can be subsequently chlorinated, oxidized, hydrolyzed, and decarboxylated to form pyrazole derivatives (see Section 3 for detailed steps).

Installation of the 3-Amino Group

The amino substituent at the 3-position of the pyrazole ring can be introduced by:

- Direct synthesis from hydrazine precursors bearing amino groups.

- Post-cyclization modification such as selective amination or reduction of nitro precursors.

Literature reports describe the synthesis of 3- and 5-amino-1H-pyrazoles via oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles followed by treatment with hydrazine hydrate, yielding amino-pyrazoles in good yields.

Attachment of the 3-Fluoropyridin-2-yl Substituent

This fluoropyridinyl group can be introduced by:

- Cross-coupling reactions such as Suzuki-Miyaura coupling using appropriate boronic acids or halides.

- Direct cyclization involving fluoropyridinyl hydrazines.

A fragment-based approach using Suzuki cross-coupling to install heteroaryl substituents at pyrazole C5 positions has been demonstrated, although specific fluoropyridinyl analogs require tailored conditions.

Alternative and Supporting Methods

- Hydrazone Cyclization: Pyrazole rings can also be constructed via Japp-Klingemann type reactions involving diazonium salts and hydrazones, which can be adapted for fluoropyridinyl substituents.

- Direct Amination: Some protocols describe direct synthesis of 3-aminopyrazoles by treating β-bromo-α-(ethylsulfinyl)cinnamonitriles with hydrazine hydrate, which may be modified to include fluoropyridinyl groups.

- Fragment Coupling: Suzuki cross-coupling of 5-bromo-pyrazol-3-amine derivatives with 3-fluoropyridin-2-yl boronic acids under palladium catalysis is a flexible method to introduce the fluoropyridinyl substituent.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method/Condition | Outcome/Notes |

|---|---|---|

| Starting material | 2-hydrazinyl-3-fluoropyridine | Commercially available or synthesized |

| Cyclization reagent | Dialkyl maleate | Forms pyrazolidine intermediate |

| Chlorination agent | N-chlorosuccinimide or equivalent | Selective chlorination at pyrazole C3 |

| Oxidation | Mild oxidants (e.g., MnO2) | Converts dihydropyrazole to pyrazole |

| Hydrolysis | Aqueous HCl, 25-100 °C | Converts ester to acid |

| Decarboxylation catalyst | CuO, 80-140 °C in DMF | Essential for decarboxylation |

| Amination reagent | Hydrazine hydrate | Introduces amino group at pyrazole C3 |

| Purification | Column chromatography (SiO2), recrystallization | Affords pure product |

Research Discoveries and Observations

- Copper(II) oxide is uniquely effective for decarboxylation of pyrazole carboxylic acids in polar aprotic solvents, a key step to obtain the pyrazole core without the carboxyl group.

- The fluoropyridinyl substituent influences the electronic properties of the pyrazole ring, which can affect cyclization and substitution reaction conditions.

- Multi-step syntheses involving hydrazinylpyridine derivatives and dialkyl maleates provide good regioselectivity and yields for pyrazolylpyridine frameworks.

- Alternative synthetic routes using diazonium salts and hydrazones enable one-pot procedures but may require optimization for fluoropyridinyl analogs.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.

Materials Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s ability to interact with biological targets due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Electronic Effects : Fluorine substitution (as in the target compound) enhances lipophilicity and metabolic stability compared to methoxy or chloro substituents, which are bulkier and may reduce bioavailability .

Biological Activity :

- The 3-fluoropyridinyl group in the target compound confers selectivity for kinase targets (e.g., Jak2 inhibition in myeloproliferative neoplasms) due to its ability to form halogen bonds with ATP-binding pockets .

- Chlorophenyl and dichlorophenyl analogues exhibit broader antimicrobial activity but lower specificity .

Synthetic Accessibility :

- Yields for pyrazol-3-amine derivatives range from 42% (pyrrolopyridinyl) to 82% (furyl). The target compound’s moderate yield (65%) reflects challenges in introducing fluorine into the pyridine ring .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity (LogP) : The target compound’s higher LogP (2.3) suggests improved membrane permeability compared to methoxyphenyl or furyl analogues.

- Solubility : Reduced aqueous solubility (0.28 mg/mL) due to fluorine’s hydrophobic nature may necessitate formulation optimization .

Biological Activity

5-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound acts by binding to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial in targeting various disease pathways, particularly in cancer and inflammatory conditions.

2. Receptor Modulation:

It can function as an agonist or antagonist for certain receptors, influencing signal transduction pathways integral to cellular communication and response.

3. Interaction with Kinases:

Studies indicate that derivatives of this compound exhibit inhibitory effects on kinases, which are pivotal in regulating cell proliferation and apoptosis. For instance, compounds related to this structure have shown promising activity against Aurora A and AKT2 kinases, essential targets in cancer therapy .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Line Studies: Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF7), lung, and colorectal cancers. For example, derivatives have shown IC50 values as low as 3.3 mM against MCF7 cells, indicating strong antiproliferative effects .

- Mechanism of Action: The observed anticancer activity is often linked to the induction of apoptosis through cell cycle arrest at specific phases, particularly involving the EGFR pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

- Experimental Models: It has shown comparable efficacy to standard anti-inflammatory drugs such as indomethacin in reducing edema and other inflammatory responses in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Enhances binding affinity and potency |

| Substitution on pyrazole ring | Alters selectivity for enzyme targets |

| Variations in side chains | Impact on solubility and metabolic stability |

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Breast Cancer Treatment: A study evaluated a series of pyrazole derivatives including this compound for their ability to inhibit MCF7 cell proliferation. The results indicated that specific substitutions led to enhanced anticancer properties .

- Inflammation Models: In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammatory markers in carrageenan-induced edema models, showcasing their therapeutic potential .

Q & A

Q. Q1: What are the common synthetic routes for preparing 5-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example:

- Route 1 : Reacting acrylamide derivatives with hydrazine hydrate in ethanol yields pyrazol-3-amine scaffolds. Key intermediates are confirmed by IR spectroscopy (NH bands at 3448–3278 cm⁻¹) and ¹H NMR (aryl protons at δ 6.6–8.3 ppm, NH signals exchangeable with D₂O) .

- Route 2 : Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂/PPh₃) introduces fluoropyridyl groups. Reaction progress is monitored via TLC, and purity is assessed by HPLC .

Q. Q2: How can catalytic methods improve the yield of fluoropyridyl-substituted pyrazol-3-amine derivatives?

Methodological Answer: Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ enhance regioselectivity and reduce side reactions. For example:

- A catalytic system achieves 90% yield for analogous pyrazol-3-amine derivatives by reducing reaction time (from 24 h to 6 h) and improving atom economy. Post-reaction, the catalyst is recovered via centrifugation and reused for 5 cycles without significant loss of activity .

Q. Critical Parameters :

- Temperature : 60–80°C (avoids decomposition of fluoropyridyl groups).

- Solvent : Ethanol or dioxane (polar aprotic solvents stabilize intermediates).

Structural Characterization Challenges

Q. Q3: How are structural ambiguities resolved for this compound derivatives?

Methodological Answer:

- X-ray crystallography confirms regiochemistry and hydrogen bonding. For a related compound, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine , single-crystal analysis revealed a mean C–C bond length of 1.39 Å and an R-factor of 0.031, validating the assigned structure .

- ¹³C NMR distinguishes between pyrazole and pyridine carbons (δ 140–160 ppm for sp² carbons) .

Biological Activity and Mechanism

Q. Q4: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli using broth dilution (e.g., 0.5–128 µg/mL range). Derivatives show MIC values of 8–32 µg/mL, comparable to ciprofloxacin .

- Kinase inhibition : Fluorescence polarization assays measure IC₅₀ values for GSK-3β inhibition. Fluoropyridyl-pyrazol-3-amine derivatives exhibit IC₅₀ = 0.2–1.5 µM, linked to hydrogen bonding with kinase active sites .

Data Contradiction Example :

One study reported 80% antitumor activity (via MTT assay), while another found <50% activity under similar conditions. This discrepancy may arise from cell line variability (e.g., HeLa vs. MCF-7) or solvent effects (DMSO vs. PBS) .

Handling Contradictory Data in SAR Studies

Q. Q5: How can researchers address contradictions in structure-activity relationship (SAR) data for fluoropyridyl-pyrazol-3-amine analogs?

Methodological Answer:

- Systematic variation : Introduce substituents at pyrazole-N1 or pyridine-C3 (e.g., methyl, trifluoromethyl) and compare activity trends. For example, 3-fluoropyridyl analogs show 10-fold higher kinase inhibition than 4-fluorophenyl derivatives due to improved π-π stacking .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential maps to rationalize binding affinity differences .

Stability and Storage Recommendations

Q. Q6: What degradation pathways affect this compound, and how should it be stored?

Methodological Answer:

- Hydrolysis : The fluoropyridyl group is susceptible to nucleophilic attack in aqueous media (pH > 8). Stability tests in PBS (pH 7.4) show <5% degradation over 72 hours at 4°C .

- Storage : Lyophilized powder under argon at -20°C (prevents oxidation of the NH group). Avoid exposure to light (UV-Vis monitoring shows λmax shift from 270 nm to 310 nm after 48 h under UV light) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.